molecular formula C26H25Cl2NO5 B11633784 Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11633784
M. Wt: 502.4 g/mol
InChI Key: XEQSKYFSQLGDNA-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

The synthesis of Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would scale up these reactions, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological targets.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dichlorophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific substituent groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25Cl2NO5

Molecular Weight

502.4 g/mol

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H25Cl2NO5/c1-13-22(26(31)34-4)23(16-6-5-7-17(27)25(16)28)24-18(29-13)10-15(11-19(24)30)14-8-9-20(32-2)21(12-14)33-3/h5-9,12,15,23,29H,10-11H2,1-4H3

InChI Key

XEQSKYFSQLGDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC

Origin of Product

United States

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